Technical Profile: Bis(2-propylhexyl) phthalate (CAS 85851-84-9)
Technical Profile: Bis(2-propylhexyl) phthalate (CAS 85851-84-9)
The following technical guide provides an in-depth analysis of Bis(2-propylhexyl) phthalate (CAS 85851-84-9), a specific C9-branched phthalate ester. This document is structured to support researchers and drug development professionals in understanding its physicochemical profile, toxicological implications, and analytical detection.
Executive Summary
Bis(2-propylhexyl) phthalate (CAS 85851-84-9) is a high-molecular-weight orthophthalate ester used primarily as a plasticizer in polyvinyl chloride (PVC) and rubber formulations. Chemically, it is the diester of phthalic acid and 2-propylhexanol , a branched C9 alcohol.
Distinct from its C10 homolog (Di(2-propylheptyl) phthalate, DPHP) and the widely regulated C8 congener (DEHP), this C9 isomer occupies a specific niche in the plasticizer market. It offers a balance between solvation power (typical of lower molecular weight phthalates) and volatility resistance (typical of higher molecular weight phthalates). For drug development professionals, this compound is a critical leachable/extractable (L&E) target in container closure systems (CCS) and medical devices, requiring rigorous monitoring due to the class-wide scrutiny of orthophthalates regarding endocrine disruption potential.
Chemical Architecture & Physicochemical Profile[1]
Structural Logic
The molecule consists of a rigid benzene dicarboxylic acid core esterified with two branched lipophilic chains. The 2-propylhexyl moiety introduces steric bulk, which impedes hydrolysis compared to linear analogs, contributing to environmental persistence and material longevity.
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Core: 1,2-Benzenedicarboxylic acid (Phthalic anhydride derivative).
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Side Chains: 2-propylhexanol (C9 branched alcohol).
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Isomerism: It is a structural isomer of Diisononyl phthalate (DINP), but whereas DINP is a complex mixture of C9 isomers, CAS 85851-84-9 refers to the specific ester of the 2-propyl-1-hexanol isomer.
Key Properties Table
| Property | Value / Description | Relevance |
| CAS Number | 85851-84-9 | Unique Identifier |
| Chemical Formula | C₂₆H₄₂O₄ | Stoichiometry |
| Molecular Weight | 418.61 g/mol | Mass Spectrometry Target (Precursor) |
| Appearance | Colorless, viscous liquid | Physical State |
| Boiling Point | > 350°C (Predicted) | High thermal stability for processing |
| LogP (Octanol/Water) | ~ 8.5 – 9.0 (Predicted) | Highly Lipophilic (Bioaccumulation risk) |
| Water Solubility | < 0.1 µg/L (Insoluble) | Leaches into aqueous drugs via micelles only |
| Vapor Pressure | < 0.01 Pa at 25°C | Low volatility (Low inhalation risk) |
Synthesis Pathway
The industrial synthesis typically involves the esterification of phthalic anhydride with 2-propylhexanol in the presence of a titanate catalyst (e.g., Tetra-n-butyl titanate) to minimize side reactions.
Figure 1: Industrial synthesis pathway via titanate-catalyzed esterification.
Material Science Applications
Plasticization Mechanism
Bis(2-propylhexyl) phthalate functions by inserting itself between PVC polymer chains, increasing free volume and reducing the glass transition temperature (
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Volatility: Lower volatility than DEHP (C8) due to higher molecular weight (418 vs 390 g/mol ), making it suitable for automotive interiors (fogging resistance) and wire cabling.
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Migration: The branched C9 structure creates steric hindrance, theoretically reducing migration rates into contact media compared to linear C9 isomers, although it remains a migration risk in lipid-rich drug formulations.
Toxicological & Regulatory Landscape[1][2][3][4]
Toxicological Mechanism (PPAR-alpha)
Like other high-molecular-weight phthalates, the primary toxicological concern stems from its metabolites.
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Metabolism: Rapid hydrolysis by lipases to Mono(2-propylhexyl) phthalate (MPHP) and free alcohol.
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Mechanism: MPHP can activate Peroxisome Proliferator-Activated Receptor alpha (PPAR
). In rodents, this leads to peroxisome proliferation, hepatomegaly, and liver tumors. -
Relevance: The PPAR
mechanism is less relevant to humans (refractory species). However, regulatory bodies (EFSA, ECHA) maintain a precautionary approach due to potential anti-androgenic effects observed in rat models (phthalate syndrome).
Regulatory Status
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ECHA (EU): Listed under "Phthalates" in various monitoring lists. Not as strictly restricted as DEHP (SVHC), but often grouped in "Sum of Phthalates" limits for sensitive applications (toys, medical devices).
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Drug Development: Considered a Class 2 Solvent/Impurity risk. In Extractables & Leachables (E&L) studies, it must be quantified if the container system includes PVC or rubber gaskets.
Analytical Framework: Quantification Protocol
For researchers detecting this compound in biological matrices or drug formulations, a self-validating GC-MS method is required.
Method Principle
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Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
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Differentiation: Critical to separate from DINP (mixture) and DPHP (C10). Bis(2-propylhexyl) phthalate will appear as a single sharp peak (single isomer) compared to the "hump" of technical DINP.
Step-by-Step Protocol
A. Sample Preparation (Liquid Drug Formulation)
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Extraction: Aliquot 1.0 mL of sample. Add 2.0 mL Hexane (HPLC Grade).
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Internal Standard: Spike with deuterated phthalate (e.g., DEHP-d4 or DnOP-d4 ) at 100 ng/mL.
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Agitation: Vortex for 5 mins; Centrifuge at 3000 x g for 10 mins.
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Clean-up: Transfer supernatant. If matrix is complex (proteins), use Solid Phase Extraction (SPE) with a C18 cartridge.
B. GC-MS Conditions
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Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). 5% Phenyl-arylene polymer.
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Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
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Temp Program:
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Start: 100°C (Hold 1 min).
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Ramp: 20°C/min to 280°C.
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Hold: 280°C for 10 mins. (Elution expected ~290-310°C equivalent range).
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MS Detection: SIM Mode (Selected Ion Monitoring).
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Quant Ion: m/z 149 (Phthalic anhydride fragment - universal).
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Qualifier Ions: m/z 167 , m/z 279 (M+ - Side Chain). Note: Full scan first to establish specific fragmentation pattern for this isomer.
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Analytical Workflow Diagram
Figure 2: Standardized GC-MS workflow for trace quantification of phthalate leachables.
References
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ChemIndex . (n.d.). 85851-84-9 | Bis(2-propylhexyl) phthalate Chemical Properties. Retrieved from [Link]
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NITE-CHRIP . (2011).[1] Bis(2-propylhexyl) phthalate - Regulatory Classification. National Institute of Technology and Evaluation.[2][1] Retrieved from [Link]
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Pharos Project . (2024). Phthalates (Orthophthalates) Hazard Profile: CAS 85851-84-9. Habitable Future. Retrieved from [Link]
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European Chemicals Agency (ECHA) . (n.d.). Phthalate Esters: Risk Assessment and Grouping. Retrieved from [Link]
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U.S. EPA . (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
